molecular formula C9H7NO3 B13907866 Methyl furo[3,2-b]pyridine-3-carboxylate

Methyl furo[3,2-b]pyridine-3-carboxylate

Cat. No.: B13907866
M. Wt: 177.16 g/mol
InChI Key: VKXLRCACNQKJRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Fused Heterocyclic Scaffolds in Modern Chemical Research

Fused heterocyclic compounds are organic molecules that feature two or more rings sharing atoms, with at least one ring containing an atom other than carbon, such as nitrogen, oxygen, or sulfur. airo.co.in These scaffolds are of paramount importance in medicinal chemistry and drug discovery, as a vast number of pharmaceuticals incorporate a heterocyclic ring in their structure. ijpsr.comnih.gov Their structural diversity and versatility make them attractive building blocks for designing novel therapeutic agents with a wide array of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties. airo.co.innih.gov The fusion of multiple rings creates a rigid, three-dimensional architecture that can facilitate precise interactions with biological targets like proteins and enzymes, often leading to high potency and selectivity. Consequently, the synthesis and functionalization of these complex molecular frameworks are a major focus of contemporary organic and medicinal chemistry research. airo.co.inijpsr.com

Overview of Furo[3,2-b]pyridine (B1253681) Frameworks in Synthetic Chemistry and Biological Inquiry

The furo[3,2-b]pyridine system is an aromatic heterocyclic compound composed of a furan (B31954) ring fused to a pyridine (B92270) ring. hmdb.ca This bicyclic structure possesses unique electronic characteristics, resulting from the conjugation of the π-electron-rich furan ring with the π-electron-deficient pyridine ring, making it a versatile and valuable scaffold in chemical research.

Synthetic approaches to the furo[3,2-b]pyridine core often involve metal-mediated coupling reactions and heteroannulation processes. researchgate.netnih.gov For instance, methods such as copper-mediated oxidative cyclization and palladium-catalyzed C-C and C-O bond-forming reactions have been successfully employed to construct this framework. researchgate.netnih.gov

From a biological perspective, the furo[3,2-b]pyridine core is recognized as a "privileged scaffold," meaning it is capable of binding to multiple biological targets. Derivatives of this framework have demonstrated a range of significant pharmacological activities. researchgate.net Research has identified the furo[3,2-b]pyridine core as the basis for potent and highly selective inhibitors of cdc-like kinases (CLKs) and as modulators of the Hedgehog signaling pathway, both of which are important targets in cancer and neurodegenerative disease research. researchgate.net Furthermore, various substituted furo[3,2-b]pyridines have been investigated for their cytotoxic effects against cancer cell lines, such as MDA-MB-231 and MCF-7, and for potential anticonvulsive properties. nih.gov

Rationale for Dedicated Investigation into Methyl furo[3,2-b]pyridine-3-carboxylate

The specific investigation of this compound, identified by CAS number 1378826-09-5, is driven by its strategic importance as a synthetic intermediate and a key building block in medicinal chemistry. sigmaaldrich.com The methyl carboxylate group (-COOCH₃) at the 3-position of the furo[3,2-b]pyridine scaffold is a highly versatile functional handle.

This ester group allows for a wide range of subsequent chemical modifications. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted into a variety of amides, esters, or other functional groups. This chemical tractability is crucial for developing libraries of related compounds for structure-activity relationship (SAR) studies. By systematically modifying this position, researchers can fine-tune the molecule's properties to optimize its interaction with a specific biological target, thereby enhancing potency or selectivity. The synthesis of related benzofuro[3,2-b]pyridine systems has shown that the methyl carboxylate group can be incorporated during the core ring formation, highlighting its role as a foundational element for further diversification. rsc.org

Given the established biological potential of the parent furo[3,2-b]pyridine scaffold in areas like kinase inhibition and oncology, this compound serves as a critical starting point for exploring the chemical space around this core and developing new therapeutic candidates. researchgate.netnih.gov

Data Tables

Table 1: Properties of this compound

Property Value
IUPAC Name This compound
CAS Number 1378826-09-5 sigmaaldrich.com
Molecular Formula C₉H₇NO₃

| Molecular Weight | 177.16 g/mol sigmaaldrich.com |

Table 2: Chemical Compounds Mentioned

Compound Name Ring System/Class
This compound Furo[3,2-b]pyridine
Furo[3,2-b]pyridine Furo[3,2-b]pyridine
Methyl 4-(naphthalen-2-yl)-1-tosyl-1,4-dihydrobenzofuro[3,2-b]pyridine-3-carboxylate Benzofuro[3,2-b]pyridine

Properties

Molecular Formula

C9H7NO3

Molecular Weight

177.16 g/mol

IUPAC Name

methyl furo[3,2-b]pyridine-3-carboxylate

InChI

InChI=1S/C9H7NO3/c1-12-9(11)6-5-13-7-3-2-4-10-8(6)7/h2-5H,1H3

InChI Key

VKXLRCACNQKJRQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=COC2=C1N=CC=C2

Origin of Product

United States

Synthetic Methodologies and Strategic Approaches to Methyl Furo 3,2 B Pyridine 3 Carboxylate

Classical Multi-Step Synthesis Pathways for the Furo[3,2-b]pyridine (B1253681) Core

Traditional synthetic routes to the furo[3,2-b]pyridine nucleus often involve sequential reactions to build the fused ring system, emphasizing precursor design and powerful cyclization reactions.

Cyclization Reactions for Ring Formation

The formation of the furan (B31954) ring fused to the pyridine (B92270) core is a critical step in the synthesis of Methyl furo[3,2-b]pyridine-3-carboxylate. Palladium-catalyzed cyclizations are a cornerstone of this approach, offering a versatile and efficient means to construct the desired heterocyclic framework. One prominent strategy involves the intramolecular cyclization of suitably substituted pyridine precursors. For instance, the synthesis of 2,3,5-trisubstituted-furo[3,2-b]pyridines has been accomplished via a Pd(0)-catalyzed intramolecular cyclization of methyl 4-(6-chloro-2-iodopyridin-3-yloxy)-substituted-butenoates. While not directly yielding the 3-carboxylate, this methodology highlights the power of palladium catalysis in forging the furo[3,2-b]pyridine skeleton.

Carbonylative cyclizations represent another potential, albeit less specifically documented, avenue for the synthesis of the target molecule. This approach would involve the palladium-catalyzed insertion of carbon monoxide during the cyclization process, which could directly introduce the carboxylate functionality at the 3-position. A notable example in a related system is the palladium-catalyzed sequential process involving an initial cyclization of 2-(hydroxypropyn-1-yl)anilines to form an indole (B1671886) moiety, followed by the insertion of carbon monoxide and a second annulation to build a lactone ring, resulting in fused furo[3,4-b]indol-1-ones. rsc.org This demonstrates the feasibility of carbonylative strategies in constructing furanone rings fused to nitrogen-containing heterocycles.

Precursor Design and Functional Group Interconversions

The design and synthesis of appropriate precursors are paramount for the successful construction of the furo[3,2-b]pyridine core. A common strategy involves starting with a functionalized pyridine ring and subsequently building the furan ring onto it. For example, the synthesis of the sulfur analog of the target molecule, methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates, begins with the preparation of methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate. researchgate.net This precursor is then utilized in subsequent cross-coupling reactions. This highlights a general strategy where a halogenated pyridone or pyridine derivative serves as a key intermediate, allowing for the later introduction of various substituents.

Functional group interconversions are also crucial for elaborating the furo[3,2-b]pyridine scaffold once it is formed. These transformations can include the conversion of functional groups to introduce the desired methyl carboxylate at the 3-position or to modify other parts of the molecule.

Modern and Sustainable Synthetic Approaches

Contemporary synthetic chemistry is increasingly focused on the development of more efficient, environmentally friendly, and sustainable methods. This paradigm shift is also reflected in the synthesis of heterocyclic compounds like this compound.

Catalytic Strategies

Modern catalytic methods offer significant advantages in terms of efficiency, selectivity, and functional group tolerance.

Transition Metal-Mediated Couplings: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, are powerful tools for the synthesis and functionalization of the furo[3,2-b]pyridine core. For instance, the synthesis of methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates, a sulfur analog of the target compound, was achieved through a Suzuki-Miyaura cross-coupling of a bromo-substituted thieno[3,2-b]pyridine (B153574) precursor with various boronic acids. researchgate.net This approach allows for the introduction of a wide range of substituents at specific positions on the heterocyclic core. Similarly, a one-pot Sonogashira coupling followed by heteroannulation has been described for the efficient and rapid synthesis of the parent furo[3,2-b]pyridine.

Organocatalysis: While the application of organocatalysis in the synthesis of this compound is not extensively documented, the broader field of organocatalysis offers promising avenues. Organocatalysts could potentially be employed in key bond-forming reactions, such as Michael additions or aldol (B89426) reactions, during the construction of the precursor or in the cyclization step itself, offering a metal-free alternative to traditional methods.

Green Chemistry Principles in Synthetic Design

The principles of green chemistry aim to reduce the environmental impact of chemical processes. These principles are increasingly being applied to the synthesis of complex molecules.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times. While specific examples for the synthesis of this compound are scarce, microwave-assisted methods have been successfully employed in the synthesis of other pyridine and fused-pyridine derivatives. For instance, a one-pot, four-component reaction under microwave irradiation has been used for the green synthesis of novel pyridines. nih.gov This suggests the potential for developing microwave-assisted protocols for the synthesis of the target molecule.

Solvent-Free Reactions: The elimination of volatile organic solvents is a key goal of green chemistry. Solvent-free reactions, often facilitated by techniques such as grinding or heating neat reactants, can significantly reduce waste and environmental pollution. The synthesis of functionalized pyridine derivatives has been achieved under solvent-free conditions using a Wells-Dawson heteropolyacid as a catalyst. conicet.gov.ar The exploration of such solvent-free conditions for the synthesis of this compound could offer a more sustainable route.

Flow Chemistry Applications in Continuous Synthesis

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers several advantages, including improved safety, scalability, and reproducibility. While specific applications of flow chemistry for the synthesis of this compound are not yet widely reported, the continuous flow synthesis of various heterocyclic compounds, including pyridines, is an active area of research. organic-chemistry.org The development of a continuous flow process for the synthesis of the target molecule could enable more efficient and controlled production.

Control of Selectivity in Synthesis

The precise control of selectivity—chemo-, regio-, and stereoselectivity—is paramount in the synthesis of complex organic molecules like this compound. Achieving the desired isomer and stereochemistry is crucial for its potential applications.

Chemo-, Regio-, and Stereoselective Synthesis

The inherent reactivity of the furo[3,2-b]pyridine nucleus allows for selective functionalization. The electron-rich furan ring and the electron-deficient pyridine ring present different reactive sites. Strategic manipulation of reaction conditions and reagents enables chemists to target specific positions on the heterocyclic core.

A key approach to achieving regioselectivity in the synthesis of 3-substituted furo[3,2-b]pyridines involves the directed metalation of the parent furo[3,2-b]pyridine. This method provides a powerful tool for introducing a variety of electrophiles at specific positions. A detailed study on the successive regioselective lithiation and electrophilic trapping of furo[3,2-b]pyridine has demonstrated the feasibility of this approach. nih.govacs.org

The process begins with the deprotonation of the furo[3,2-b]pyridine core using a strong base, typically an organolithium reagent such as n-butyllithium, at low temperatures. The choice of the base and the reaction conditions are critical for controlling the site of metalation. Once the lithiated intermediate is formed, it can be quenched with a suitable electrophile to introduce the desired functional group.

For the synthesis of this compound, the crucial step would be the regioselective lithiation at the C3 position, followed by carboxylation. This can be achieved by treating the 3-lithiofuro[3,2-b]pyridine intermediate with carbon dioxide (in the form of dry ice) to yield the corresponding carboxylic acid. Subsequent esterification with methanol (B129727) would then afford the target molecule, this compound.

The regioselectivity of the lithiation is influenced by the electronic properties of the furo[3,2-b]pyridine system and the directing effects of any existing substituents. The furan moiety is generally more susceptible to electrophilic attack and deprotonation than the pyridine ring. Within the furan ring, the C3 position is often a favorable site for lithiation.

StepReagent/ConditionIntermediate/ProductPurpose
1n-Butyllithium, THF, low temperature3-Lithiofuro[3,2-b]pyridineRegioselective deprotonation at C3
2CO2 (dry ice)Furo[3,2-b]pyridine-3-carboxylic acidIntroduction of the carboxyl group
3Methanol, Acid catalystThis compoundEsterification to the final product

This strategic, multi-step functionalization ensures high regioselectivity, which is often difficult to achieve through direct ring-forming reactions where multiple isomers could be formed. While this discussion focuses on chemo- and regioselectivity, the synthesis of the parent furo[3,2-b]pyridine does not inherently involve the creation of chiral centers. Therefore, stereoselectivity in this specific context is not a primary concern.

Chiral Synthesis of Enantiopure Derivatives (if applicable for related compounds)

Currently, there is a lack of specific literature detailing the chiral synthesis of enantiopure derivatives of this compound. The parent molecule itself is achiral. The introduction of chirality would necessitate the presence of a stereocenter, which could be introduced through the modification of substituents on the furo[3,2-b]pyridine core or through the synthesis of derivatives with chiral side chains.

While not directly applicable to the target molecule, the broader field of asymmetric synthesis of chiral pyridines and related heterocycles is an active area of research. chim.it Catalytic asymmetric methods are often employed to introduce chirality with high enantioselectivity. These methods typically involve the use of chiral catalysts, such as transition metal complexes with chiral ligands, to control the stereochemical outcome of a reaction.

For instance, if a substituent on the furo[3,2-b]pyridine ring were to be a prochiral group, it could potentially be a target for an asymmetric transformation. However, without specific examples in the literature for the furo[3,2-b]pyridine system, any discussion on chiral synthesis remains speculative. Future research may explore the development of enantioselective methods for the synthesis of chiral furo[3,2-b]pyridine derivatives, which could have significant implications for their use in medicinal chemistry and materials science.

Chemical Reactivity and Functionalization of Methyl Furo 3,2 B Pyridine 3 Carboxylate

Reactivity of the Ester Moiety

The methyl ester group at the 3-position of the furo[3,2-b]pyridine (B1253681) core is a key site for chemical modification. It can undergo several classical ester transformations, providing access to other important functional groups.

The hydrolysis of the methyl ester to the corresponding carboxylic acid, furo[3,2-b]pyridine-3-carboxylic acid, is a fundamental transformation. This reaction can be achieved under either acidic or basic conditions. Basic hydrolysis, often referred to as saponification, is typically carried out using an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, followed by acidification to protonate the resulting carboxylate salt. Acid-catalyzed hydrolysis, on the other hand, is an equilibrium process that is driven to completion by using a large excess of water. google.comyoutube.com The resulting carboxylic acid is a versatile intermediate for further functionalization, such as the formation of amides via coupling reactions.

Transesterification, the conversion of one ester to another, can be accomplished by reacting methyl furo[3,2-b]pyridine-3-carboxylate with an alcohol in the presence of an acid or base catalyst. This reaction is reversible and is typically driven to completion by using a large excess of the desired alcohol or by removing the methanol (B129727) byproduct.

Amidation, the reaction of the ester with an amine to form an amide, is another important transformation. This can be achieved by direct aminolysis, where the ester is heated with an amine. However, this reaction is often slow and requires high temperatures. More efficient methods involve the use of catalysts, such as borane-pyridine complexes or boric acid, which activate the carboxylic acid (formed in situ via hydrolysis) or the ester itself towards nucleophilic attack by the amine. researchgate.netmdpi.comresearchgate.netucl.ac.uk The direct amidation of carboxylic acids with formamide (B127407) derivatives can also be facilitated by the sulfur trioxide pyridine (B92270) complex. elsevierpure.com

Table 1: Examples of Ester Moiety Reactions

Reaction Reagents and Conditions Product

The ester group can be reduced to a primary alcohol, (furo[3,2-b]pyridin-3-yl)methanol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation, as sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce esters unless activating agents are used. researchgate.netresearchgate.netias.ac.inorganic-chemistry.org For instance, esters of nicotinic and isonicotinic acids have been reduced to the corresponding alcohols using sodium borohydride in the presence of aluminum chloride, albeit with some difficulty. researchgate.net The resulting primary alcohol can be further transformed, for example, by oxidation to the corresponding aldehyde or by conversion to a leaving group for subsequent nucleophilic substitution reactions.

Electrophilic Aromatic Substitution on the Furan (B31954) Ring System

The furo[3,2-b]pyridine ring system is susceptible to electrophilic aromatic substitution. The furan ring is an electron-rich heterocycle and is generally more reactive towards electrophiles than the pyridine ring, which is deactivated by the electron-withdrawing nitrogen atom. Therefore, electrophilic attack is expected to occur preferentially on the furan moiety.

Studies on the isomeric furo[3,2-c]pyridine (B1313802) have shown that nitration occurs at the 2-position of the furan ring. doi.org Similarly, electrophilic substitution on benzofuro[2,3-c]pyridines, such as nitration and acylation, has been reported to occur on the benzene (B151609) ring, which is more activated than the pyridine ring. researchgate.net By analogy, electrophilic reactions such as halogenation, nitration, and sulfonation on this compound are predicted to take place at the 2-position of the furan ring. The conditions for these reactions typically involve the use of strong electrophiles and may require careful optimization to avoid side reactions. For instance, pyridine halogenation using electrophilic aromatic substitution often requires harsh conditions, such as elemental halides with strong Lewis or Brønsted acids at elevated temperatures. nih.govchemrxiv.orgchemrxiv.org Sulfonation of pyridine requires fuming sulfuric acid at high temperatures and occurs at the 3-position. pearson.com

Nucleophilic Aromatic Substitution on the Pyridine Ring System

The pyridine ring in the furo[3,2-b]pyridine system is electron-deficient and therefore susceptible to nucleophilic aromatic substitution (SNAᵣ), particularly when a good leaving group is present at an activated position. The positions ortho and para to the nitrogen atom (positions 7 and 5, respectively, in the furo[3,2-b]pyridine numbering) are the most activated towards nucleophilic attack. Therefore, if a halogen atom were present at one of these positions, it could be displaced by various nucleophiles.

For example, 2-halopyridines readily react with nucleophiles like amines and alkoxides to give the corresponding substituted pyridines. youtube.com This reactivity has been exploited in the synthesis of functionalized furo[3,2-c]pyridines, where a chlorine atom at the 4-position (para to the nitrogen) is displaced by alkoxides and cyclic secondary amines. researchgate.net It is therefore anticipated that a hypothetical 5- or 7-halo-substituted this compound would undergo similar nucleophilic aromatic substitution reactions.

Functionalization at Peripheral Positions

Beyond the direct modification of the ester and the aromatic rings, functionalization at other peripheral positions of the furo[3,2-b]pyridine core can be achieved through various methods, most notably through palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

For instance, the synthesis of 2-substituted furo[3,2-b]pyridines has been accomplished via a palladium/copper-catalyzed coupling of 3-chloro-2-hydroxypyridine (B189369) with terminal alkynes. nih.gov Furthermore, palladium-catalyzed dual C-H activation has been used for the synthesis of benzofuro[3,2-b]pyridines. nih.govacs.org Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are widely used for the synthesis of biaryl compounds and can be applied to halo-substituted furo[3,2-b]pyridines to introduce a variety of aryl and heteroaryl groups. mdpi.comuwindsor.ca The synthesis of novel methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates has been achieved through Suzuki-Miyaura cross-coupling of a bromo-substituted precursor. mdpi.com These examples highlight the versatility of palladium catalysis in the functionalization of the furo[3,2-b]pyridine scaffold.

Table 2: Summary of Functionalization Reactions

Position(s) Reaction Type Example Reagents Product Type
3 Ester transformations NaOH, R'OH, R'R''NH, LiAlH₄ Carboxylic acid, ester, amide, alcohol
2 Electrophilic Aromatic Substitution X₂/Lewis Acid, HNO₃/H₂SO₄ 2-Halo, 2-nitro derivatives
5, 7 Nucleophilic Aromatic Substitution R'O⁻, R'R''NH (on halo-derivative) 5/7-Alkoxy, 5/7-amino derivatives
Various Pd-catalyzed Cross-Coupling Arylboronic acids, alkynes (on halo-derivative) Aryl, alkynyl derivatives

Alkylation and Acylation Reactions

While specific studies on the direct alkylation of this compound are not extensively documented in publicly available literature, related systems suggest that the nitrogen atom of the pyridine ring is a likely site for alkylation under appropriate conditions.

Acylation reactions, particularly Friedel-Crafts type acylations, are fundamental transformations for introducing carbonyl functionalities onto aromatic and heteroaromatic rings. nih.govorganic-chemistry.org For pyridine derivatives, these reactions can be challenging due to the electron-deficient nature of the ring, which often leads to deactivation. youtube.com Furthermore, acylation can sometimes occur at the nitrogen atom, forming a pyridinium (B92312) salt. youtube.com However, for fused heterocyclic systems like furo[3,2-b]pyridines, the electron-rich furan ring can influence the regioselectivity of the reaction. Research on the acylation of imidazo[1,2-a]pyridines, a related fused heterocyclic system, has demonstrated that selective acylation at the C-3 position is achievable using aluminum chloride as a catalyst. nih.gov This suggests that under optimized conditions, direct acylation of the furo[3,2-b]pyridine core of this compound could be a viable functionalization strategy.

Halogenation and Cross-Coupling Reactions

Halogenated furo[3,2-b]pyridines are valuable precursors for further synthetic modifications, particularly through palladium-catalyzed cross-coupling reactions. nih.govnih.gov The regioselective halogenation of pyridines can be challenging, often requiring harsh conditions. nih.govnsf.gov However, methods for the selective halogenation of activated pyridines have been developed. researchgate.net For the furo[3,2-b]pyridine system, the position of halogenation would be influenced by the directing effects of both the fused furan ring and the pyridine nitrogen.

Once halogenated, these derivatives can undergo a variety of cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, which utilizes organoboron reagents, and the Heck reaction, involving the coupling with alkenes, are powerful tools in this regard. organic-chemistry.orgorganic-chemistry.orglibretexts.org For instance, the Suzuki-Miyaura cross-coupling of methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate, a sulfur analog of the target molecule, with various (hetero)aryl boronic acids and their derivatives has been successfully employed to synthesize a library of 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates. mdpi.com This demonstrates the feasibility of applying similar palladium-catalyzed cross-coupling strategies to halogenated derivatives of this compound to introduce diverse substituents.

Reactant 1Reactant 2Catalyst/ReagentsProductYield (%)Reference
Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylatePhenylboronic acid pinacol (B44631) esterPd(dppf)Cl2, K3PO4Methyl 3-phenylthieno[3,2-b]pyridine-2-carboxylate74 mdpi.com
Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylatep-TolyltrifluoroboratePd(dppf)Cl2, K3PO4Methyl 3-(p-tolyl)thieno[3,2-b]pyridine-2-carboxylate84 mdpi.com
Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate4-MethoxyphenyltrifluoroboratePd(dppf)Cl2, K3PO4Methyl 3-(4-methoxyphenyl)thieno[3,2-b]pyridine-2-carboxylate70 mdpi.com
Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate4-Chlorophenyl)trifluoroboratePd(dppf)Cl2, K3PO4Methyl 3-(4-chlorophenyl)thieno[3,2-b]pyridine-2-carboxylate82 mdpi.com
Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate4-Pyridine boronic acidPdCl2(dppf), K3PO4Methyl 3-(pyridin-4-yl)thieno[3,2-b]pyridine-2-carboxylate66 mdpi.com
Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylateFuran-3-ylboronic acidPdCl2(dppf), K3PO4Methyl 3-(furan-3-yl)thieno[3,2-b]pyridine-2-carboxylate52 mdpi.com

Ring Modification and Rearrangement Studies

Information regarding specific ring modification or rearrangement studies of this compound is limited in the available literature. However, the inherent reactivity of the fused furan and pyridine rings suggests potential for such transformations under specific reaction conditions. For example, ring-opening reactions of the furan moiety could be envisioned under harsh acidic or basic conditions, potentially leading to substituted pyridine derivatives. nih.gov

Derivatization Strategies for Building Compound Libraries

The furo[3,2-b]pyridine scaffold is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that can be derivatized to bind to a variety of biological targets. researchgate.net The synthesis of compound libraries based on this core structure is therefore a key strategy in drug discovery.

Derivatization of this compound can be achieved through various reactions targeting different parts of the molecule. The ester functionality at the 3-position is a prime handle for modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a wide range of amides, esters, and other carboxylic acid derivatives through standard coupling procedures.

Furthermore, as discussed in the context of cross-coupling reactions, functionalization of the heterocyclic core at various positions allows for the introduction of diverse substituents, leading to the generation of large and structurally varied compound libraries. researchgate.net The development of efficient and modular synthetic routes is crucial for the successful implementation of such library synthesis efforts. whiterose.ac.uk

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Advanced 1D and 2D NMR Techniques for Connectivity and Conformation

A full suite of 1D and 2D NMR experiments would be necessary to unambiguously assign all proton (¹H) and carbon (¹³C) signals and to determine the precise connectivity and conformation of Methyl furo[3,2-b]pyridine-3-carboxylate.

Expected ¹H and ¹³C NMR Data:

Atom PositionExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)Key HMBC Correlations
H2~8.0-8.5~140-150C3, C3a, C7a
H5~8.5-9.0~145-155C4, C6, C7
H6~7.0-7.5~115-125C4, C5, C7a
H7~7.5-8.0~120-130C5, C6
OCH₃~3.8-4.0~50-55C=O
C=O-~160-170OCH₃
C3-~110-120H2
C3a-~150-160H2
C7a-~155-165H2, H6

Note: The chemical shifts are estimations based on related furopyridine structures and are subject to variation based on solvent and experimental conditions.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar couplings between protons, establishing the connectivity of the pyridine (B92270) and furan (B31954) ring protons. For instance, correlations between H6 and H7 would be expected.

HSQC (Heteronuclear Single Quantum Coherence): This technique would correlate each proton signal with its directly attached carbon atom, allowing for the assignment of the carbon signals based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying longer-range couplings between protons and carbons (typically over 2-3 bonds). This would be instrumental in piecing together the furo[3,2-b]pyridine (B1253681) core and confirming the position of the methyl carboxylate group. For example, a correlation between the methyl protons of the ester group and the carbonyl carbon, as well as the C3 carbon, would be anticipated.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This would be particularly useful for confirming the planar structure of the fused ring system and the relative orientation of substituents.

Solid-State NMR for Polymorphism and Amorphous Solid Dispersion Characterization

In the absence of any published data, it is unknown if this compound exhibits polymorphism (the ability to exist in multiple crystalline forms) or can be formulated as an amorphous solid dispersion. Solid-state NMR (ssNMR) would be the primary technique to investigate these aspects. By analyzing the distinct chemical shifts and relaxation times in the solid state, different polymorphs or the presence of an amorphous state could be identified and characterized.

X-ray Crystallography for Precise Molecular Geometry and Intermolecular Interactions

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state, offering precise bond lengths, bond angles, and details of intermolecular interactions.

Single-Crystal X-ray Diffraction Analysis

To date, no single-crystal X-ray diffraction data for this compound has been deposited in the Cambridge Structural Database (CSD) or reported elsewhere. A successful crystallographic analysis would yield a detailed molecular structure, confirming the planarity of the fused ring system and providing precise geometric parameters.

Hypothetical Crystallographic Data Table:

ParameterExpected Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or P2₁2₁2₁
a (Å)10-15
b (Å)5-10
c (Å)15-20
β (°)90-105
Z4
R-factor< 0.05

Note: This data is purely hypothetical and serves to illustrate the type of information that would be obtained from a single-crystal X-ray diffraction study.

Powder X-ray Diffraction for Crystalline Phase Identification

Powder X-ray diffraction (PXRD) is a rapid and non-destructive technique used to identify crystalline phases. A PXRD pattern for a pure, crystalline sample of this compound would serve as a unique fingerprint for that specific crystalline form. This technique would be essential for routine quality control and for studying phase transitions.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is a powerful tool for confirming the elemental composition of a molecule and for elucidating its fragmentation pathways upon ionization.

An HRMS analysis of this compound would be expected to show a molecular ion peak corresponding to its exact mass. The fragmentation pattern observed in the mass spectrum would provide valuable structural information.

Expected Fragmentation Pathways:

Loss of the methoxy (B1213986) group (-OCH₃): A common fragmentation for methyl esters.

Loss of the entire methyl carboxylate group (-COOCH₃): This would result in a fragment corresponding to the furo[3,2-b]pyridine core.

Cleavage of the furan or pyridine ring: At higher energies, fragmentation of the heterocyclic ring system would be expected.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Vibrations

For this compound, IR and Raman spectra would reveal characteristic bands corresponding to the vibrations of its constituent parts: the fused furo-pyridine ring and the methyl carboxylate group.

Carbonyl Stretching (C=O): A strong, sharp absorption band is expected in the IR spectrum between 1710 and 1730 cm⁻¹ due to the C=O stretching vibration of the ester functional group. This is one of the most characteristic bands in the spectrum.

Aromatic Ring Vibrations: The C=C and C=N stretching vibrations of the fused furan and pyridine rings are expected to appear in the 1600-1450 cm⁻¹ region. up.ac.za Multiple bands are typically observed in this region.

C-O Stretching: The C-O stretching vibrations of the ester group and the furan ring will produce strong bands in the IR spectrum, typically in the 1300-1000 cm⁻¹ region.

C-H Vibrations: Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while the aliphatic C-H stretching from the methyl group will be observed in the 2900-3000 cm⁻¹ range. Aromatic C-H out-of-plane bending vibrations provide information about the substitution pattern and appear in the 900-675 cm⁻¹ region.

Raman spectroscopy would complement the IR data, often showing strong signals for the symmetric vibrations of the aromatic rings. researchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound This is an interactive data table. You can sort and filter the data.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) (IR) Expected Wavenumber (cm⁻¹) (Raman)
C=O (Ester) Stretching 1730 - 1710 (Strong) 1730 - 1710 (Weak)
C=C, C=N (Aromatic) Ring Stretching 1600 - 1450 (Multiple, Medium) 1600 - 1450 (Strong)
C-O (Ester & Furan) Stretching 1300 - 1000 (Strong) 1300 - 1000 (Medium)
C-H (Aromatic) Stretching 3100 - 3000 (Medium) 3100 - 3000 (Strong)
C-H (Methyl) Stretching 3000 - 2850 (Medium) 3000 - 2850 (Strong)

Electronic Spectroscopy (UV-Visible and Fluorescence) for Electronic Transitions and Photophysical Properties

Electronic spectroscopy, including UV-Visible absorption and fluorescence spectroscopy, investigates the electronic transitions within a molecule and provides insights into its photophysical properties. The conjugated π-system of the this compound scaffold is expected to give rise to characteristic absorption and emission spectra.

The UV-Visible absorption spectrum is dictated by the promotion of electrons from lower energy molecular orbitals (HOMO) to higher energy ones (LUMO). For this molecule, two main types of transitions are expected:

π → π transitions:* These high-intensity absorptions arise from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated aromatic system. These are typically observed in the shorter wavelength UV region. researchgate.net

n → π transitions:* These lower-intensity absorptions involve the promotion of a non-bonding electron (from the nitrogen or oxygen atoms) to a π* antibonding orbital. These transitions occur at longer wavelengths compared to π → π* transitions. researchgate.net

Due to its extended aromatic system, this compound is likely to exhibit fluorescence upon excitation at an appropriate wavelength. Fluorescence is the emission of a photon as the molecule relaxes from its first excited singlet state (S₁) back to the ground state (S₀). The emission spectrum is typically a mirror image of the absorption spectrum and is shifted to a longer wavelength, a phenomenon known as the Stokes shift. nih.gov The quantum yield and lifetime of the fluorescence are important parameters that characterize the efficiency and dynamics of the emission process. wiley-vch.de

Table 3: Expected Electronic Transitions for this compound This is an interactive data table. You can sort and filter the data.

Transition Type Orbitals Involved Expected Wavelength Region Molar Absorptivity (ε)
π → π* π (HOMO) → π* (LUMO) 250 - 320 nm High

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and properties. A typical study on Methyl furo[3,2-b]pyridine-3-carboxylate would involve geometry optimization to find the most stable three-dimensional arrangement of its atoms, followed by a series of calculations to elucidate its electronic and reactive nature.

Electronic Structure and Molecular Orbital Analysis (HOMO/LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and the energy required for electronic excitation.

For this compound, analysis of the HOMO and LUMO would reveal the distribution of electron density. It is generally expected that the HOMO would be distributed over the electron-rich regions of the fused furan (B31954) and pyridine (B92270) rings, while the LUMO might be localized more towards the electron-withdrawing carboxylate group. A smaller HOMO-LUMO gap would suggest higher reactivity.

Interactive Data Table: Hypothetical Frontier Orbital Energies (Note: The following data is illustrative and not based on published results for this specific compound.)

Parameter Energy (eV)
HOMO -6.5
LUMO -1.8
Energy Gap (ΔE) 4.7

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations are highly effective in predicting spectroscopic properties. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and infrared (IR) vibrational frequencies for this compound would serve as a valuable tool for its structural confirmation and characterization. By comparing the calculated spectra with experimental data, a high degree of confidence in the compound's structure can be achieved. Discrepancies between theoretical and experimental values can also provide insights into intermolecular interactions in the condensed phase.

Reactivity Prediction (e.g., Electrophilic/Nucleophilic Attack Sites, Fukui Functions)

To predict the most probable sites for chemical reactions, computational chemists employ reactivity descriptors derived from DFT. The molecular electrostatic potential (MEP) map visually indicates the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule.

Fukui functions provide a more quantitative measure of the reactivity at each atomic site. The Fukui function f⁻(r) indicates the propensity of a site to undergo an electrophilic attack, while f⁺(r) points to the most likely sites for a nucleophilic attack. For this compound, it would be anticipated that certain carbon atoms in the furan and pyridine rings would be susceptible to electrophilic attack, whereas the carbonyl carbon of the ester group would be a prime target for nucleophiles.

Aromaticity Assessment (e.g., HOMA, NICS Indices)

The aromaticity of the fused ring system in this compound is a key determinant of its stability and reactivity. Aromaticity can be quantified using various computational indices. The Harmonic Oscillator Model of Aromaticity (HOMA) index is based on the analysis of bond lengths, with a value approaching 1 indicating high aromaticity. Nucleus-Independent Chemical Shift (NICS) calculations measure the magnetic shielding at the center of a ring system. A negative NICS value is a hallmark of an aromatic ring, indicating a diatropic ring current. These assessments would clarify the extent of electron delocalization across both the furan and pyridine rings.

Reaction Mechanism Elucidation through Computational Transition State Theory

Computational methods are instrumental in mapping out the pathways of chemical reactions. By employing transition state theory, researchers can model the entire reaction coordinate for processes involving this compound. This involves locating the high-energy transition state structures that connect reactants to products. By calculating the activation energies, one can predict the feasibility and kinetics of a given reaction, providing insights that are often difficult to obtain through experimental means alone.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

In silico modeling, encompassing molecular docking and molecular dynamics (MD) simulations, has become an essential tool in the study of ligand-target interactions at the molecular level. While specific studies focusing solely on this compound are not extensively documented in publicly available research, the broader class of furo[3,2-b]pyridine (B1253681) derivatives has been the subject of significant computational investigation, particularly in the context of protein kinase inhibition. These studies provide valuable insights into the potential binding modes and dynamic behavior of this heterocyclic scaffold.

Molecular docking simulations are frequently employed to predict the binding orientation and affinity of a ligand within the active site of a target protein. For furo[3,2-b]pyridine derivatives, these simulations have been instrumental in understanding their interactions with various kinases, such as Pim-1 kinase and cdc-like kinases (CLKs) nih.govsci-hub.se. In a typical docking study, the furo[3,2-b]pyridine scaffold is positioned within the ATP-binding pocket of the kinase. The interactions often involve hydrogen bonds between the pyridine nitrogen or other functional groups and key amino acid residues in the hinge region of the kinase, a critical area for ATP binding bohrium.comnih.gov.

For instance, docking studies on a series of pyridine and thieno[2,3-b]pyridine (B153569) derivatives, which are structurally related to furo[3,2-b]pyridines, revealed key interactions within the PIM-1 kinase active site. The binding scores from such studies are often correlated with experimentally determined inhibitory activities to validate the computational model bohrium.comnih.gov. While specific docking scores for this compound are not available, a representative table of interactions for a generic furo[3,2-b]pyridine inhibitor is presented below to illustrate the nature of these interactions.

Table 1: Representative Molecular Docking Interactions of a Furo[3,2-b]pyridine Derivative with a Protein Kinase Active Site

Interacting ResidueInteraction TypeDistance (Å)
Valine (Hinge Region)Hydrogen Bond2.9
Leucine (Gatekeeper)Hydrophobic3.5
Alaninevan der Waals3.8
Glutamic AcidHydrogen Bond3.1
Phenylalanine (DFG motif)π-π Stacking4.2

Following molecular docking, molecular dynamics (MD) simulations are often performed to investigate the stability of the ligand-protein complex over time. These simulations provide a dynamic view of the interactions, allowing researchers to assess the conformational changes in both the ligand and the protein upon binding. MD simulations can confirm the stability of the binding mode predicted by docking and can reveal the role of solvent molecules in mediating interactions. For related heterocyclic kinase inhibitors, MD simulations have been used to confirm the stability of the predicted binding poses and to analyze the flexibility of the ligand within the active site rsc.orgnih.gov.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a theoretical approach used to correlate the chemical structure of a series of compounds with their biological activity. These in silico models are valuable for predicting the activity of novel compounds and for guiding the design of more potent molecules. While a specific QSAR model for this compound has not been detailed in the literature, QSAR studies on related furopyridine and pyridine-containing heterocyclic compounds have been conducted nih.govnih.gov.

A QSAR study typically involves the calculation of a set of molecular descriptors for a series of compounds with known biological activities. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), or topological in nature. Statistical methods, such as multiple linear regression or partial least squares, are then used to build a mathematical model that relates these descriptors to the observed activity.

For example, a 3D-QSAR study on a series of pyridine/pyrimidine analogs as Mer kinase inhibitors resulted in a model with a cross-validated correlation coefficient (q²) of 0.599 and a non-cross-validated correlation coefficient (r²) of 0.984, indicating a statistically significant model with good predictive ability nih.gov. Such models can be visualized using contour maps, which indicate regions where modifications to the molecular structure are likely to increase or decrease activity. For the furo[3,2-b]pyridine scaffold, a hypothetical QSAR model might reveal that increasing the steric bulk at a particular position could enhance activity, while adding a hydrogen bond donor at another position might be detrimental.

The general form of a QSAR equation is as follows:

Biological Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙ*Dₙ

Where c represents the coefficients determined by the regression analysis and D represents the molecular descriptors.

Table 2: Examples of Molecular Descriptors Used in QSAR Modeling of Heterocyclic Compounds

Descriptor TypeDescriptor NameDescription
ElectronicDipole MomentA measure of the overall polarity of the molecule.
StericMolar RefractivityA measure of the volume occupied by a molecule.
HydrophobicLogPThe logarithm of the partition coefficient between octanol (B41247) and water.
TopologicalWiener IndexA descriptor based on the distances between all pairs of atoms in the molecule.

These theoretical and in silico approaches are crucial for the rational design of new derivatives based on the this compound scaffold, enabling the prediction of their potential biological activities and the optimization of their interactions with specific targets.

Exploration of Biological Activities and Structure Activity Relationships in Vitro Focus

In Vitro Enzyme Inhibition Studies

The furo[3,2-b]pyridine (B1253681) nucleus has been extensively investigated as a scaffold for the development of potent and selective enzyme inhibitors. These studies have spanned various enzyme classes, revealing the versatility of this heterocyclic system in interacting with different active sites.

Characterization of Specific Enzyme Targets (e.g., Kinases, Proteases, Hydrolases)

Research has demonstrated that furo[3,2-b]pyridine derivatives can inhibit a wide range of enzymes, with protein kinases being a particularly prominent target class. researchgate.netmuni.czmuni.cz

Kinases: The furo[3,2-b]pyridine core is a well-established pharmacophore for kinase inhibitors. muni.cz Derivatives have shown inhibitory activity against several families of kinases, including:

Cdc-like kinases (CLKs): Certain 3,5-disubstituted furo[3,2-b]pyridines have been identified as potent and highly selective inhibitors of CLKs. researchgate.net

Homeodomain-interacting protein kinases (HIPKs): Selective inhibitors of HIPKs, such as MU135 and MU1787, have been developed based on the furo[3,2-b]pyridine scaffold. patsnap.compatsnap.com

Cyclin-dependent kinases (CDKs): The furo[3,2-b]pyridine structure has been explored as an isostere of pyrazolo[1,5-a]pyrimidine (B1248293) in the design of CDK2 inhibitors. muni.cz

Other kinases: Various furo[3,2-b]pyridine derivatives have been investigated as inhibitors of ERK, KDR, SRC, SYK, TBK1, and IKKε kinases. muni.czgoogle.com.pg

Proteases: The versatility of the furo[3,2-b]pyridine scaffold extends to protease inhibition. Carboxamide derivatives of furo[3,2-b]pyridine have been disclosed as modulators of ubiquitin-specific proteases, specifically USP28 and USP25, which are implicated in cancer. google.com

Hydrolases: Furo[3,2-b]pyridine-containing compounds have been investigated as potential inhibitors of leukotriene A4 hydrolase (LTA4H), a key enzyme in the biosynthesis of the pro-inflammatory mediator leukotriene B4. justia.com

The table below summarizes the enzyme inhibition data for selected furo[3,2-b]pyridine derivatives.

Compound/Derivative ClassTarget Enzyme(s)Reported Activity
3,5-disubstituted furo[3,2-b]pyridinesCLK1/2/4Potent and selective inhibition researchgate.netmuni.cz
MU135, MU1787HIPK subfamilyHighly selective inhibition patsnap.compatsnap.com
Furo[3,2-b]pyridine analogsCDK2, PIM kinasesInhibition muni.cz
Furo[3,2-b]pyridine carboxamidesUSP28, USP25Modulation google.com
Furo[3,2-b]pyridine derivativesLTA4HInhibition justia.com

Mechanistic Insights into Enzyme-Ligand Interactions

Understanding the molecular interactions between furo[3,2-b]pyridine derivatives and their target enzymes is crucial for rational drug design. X-ray crystallography studies have provided valuable insights into the binding modes of these inhibitors. For instance, the crystal structure of MU135 in complex with HIPK2 has been determined, elucidating the specific interactions responsible for its inhibitory activity. patsnap.com

A key mechanistic insight for kinase inhibitors based on this scaffold is the potential to target a restricted back pocket in the ATP-binding site. This strategy can be exploited to achieve high selectivity for kinases that possess a bulky DFG-1 residue, offering a versatile approach for designing selective inhibitors. researchgate.net For other enzyme classes, the specific interactions would depend on the substitution pattern of the furo[3,2-b]pyridine core and the topology of the respective active sites.

In Vitro Receptor Binding and Modulation Studies

In addition to enzyme inhibition, furo[3,2-b]pyridine derivatives have been shown to interact with G-protein coupled receptors (GPCRs) and modulate signaling pathways.

Ligand-Receptor Interaction Profiling

The furo[3,2-b]pyridine scaffold has been identified as a core structure for agonists of the 5-HT1F receptor, a serotonin (B10506) receptor subtype implicated in migraine pathophysiology. Furthermore, certain spirocyclic compounds containing a furo[3,2-b]pyridine moiety have been patented as potent antagonists of the CXCR4 receptor, a chemokine receptor involved in cancer metastasis and HIV infection. epo.org These findings highlight the potential of the furo[3,2-b]pyridine core to serve as a template for the development of receptor modulators.

Allosteric Modulation

While direct evidence for allosteric modulation by methyl furo[3,2-b]pyridine-3-carboxylate is not available, the diverse biological activities of the furo[3,2-b]pyridine scaffold suggest that this mechanism of action could be possible for some derivatives. Allosteric modulators bind to a site on the receptor or enzyme that is distinct from the primary (orthosteric) binding site, leading to a change in the protein's conformation and activity. The modulation of the Hedgehog signaling pathway by certain 3,5,7-trisubstituted furo[3,2-b]pyridines could potentially involve allosteric interactions, although the precise mechanism has not been fully elucidated. researchgate.net

In Vitro Cell-Based Assays

The biological activity of furo[3,2-b]pyridine derivatives has been further characterized in various cell-based assays, confirming their cell permeability and activity in a cellular context. For example, potent, cell-active inhibitors of CLKs have been identified from this class of compounds. researchgate.net

In the context of neurodegenerative diseases, isosteres of kinetin (B1673648) that incorporate a furo[3,2-b]pyridine core have been synthesized and evaluated. These compounds have demonstrated protective effects in in vitro models, such as protecting fibroblasts from glutathione (B108866) depletion and neuron-like cells from glutamate-induced oxidative damage. muni.cz These findings suggest that furo[3,2-b]pyridine derivatives can exert cytoprotective effects in cellular models of neurodegeneration.

The table below provides a summary of the findings from in vitro cell-based assays for selected furo[3,2-b]pyridine derivatives.

Derivative ClassCell-Based AssayObserved Effect
3,5-disubstituted furo[3,2-b]pyridinesKinase inhibition assays in cellsCell-active inhibition of CLKs researchgate.net
Kinetin isosteres with furo[3,2-b]pyridine coreFibroblast and neuron-like cell models of neurodegenerationProtection against glutathione depletion and glutamate-induced oxidative damage muni.cz

Structure-Activity Relationship (SAR) Derivations

Analysis of the biological activity of various furo[3,2-b]pyridine derivatives allows for the deduction of preliminary structure-activity relationships (SAR), which are crucial for designing more potent and selective compounds.

The furo[3,2-b]pyridine core itself appears to be a key pharmacophoric feature, serving as a rigid and effective scaffold for orienting substituents in three-dimensional space to interact with biological targets. For antiproliferative activity, the presence of specific functional groups, such as those containing nitrogen and oxygen (e.g., -OCH₃, -OH, -C=O, and NH₂), is generally considered favorable in broader classes of pyridine (B92270) derivatives. mdpi.com In the case of 2,4-diaryl benzofuro[3,2-b]pyridine derivatives, the inclusion of heteroaryl groups like a furyl moiety was found to be a significant feature for activity. researchgate.net

The position and nature of substituents on the furo[3,2-b]pyridine ring system have a profound impact on biological activity.

Substitution at the 2-position: Studies on 2-substituted furo[3,2-b]pyridines have shown this position to be critical for antiproliferative activity. The specific nature of the substituent is a key determinant of cytotoxic potency, as evidenced by the superior performance of certain derivatives like compound 3b in screening assays. nih.gov

Substitution at the 2- and 4-positions: For a series of 2,4-diaryl benzofuro[3,2-b]pyridine derivatives, substitutions at both the 2- and 4-positions of the central pyridine ring were explored. The presence of a 2-furyl group at either of these positions was found to contribute significantly to topoisomerase II inhibitory activity, suggesting that these locations are important for interaction with the enzyme target. researchgate.net

These initial SAR findings highlight that the biological effects of furo[3,2-b]pyridine derivatives can be finely tuned by modifying the substituents at specific positions on the heterocyclic core.

Emerging Applications of Furo 3,2 B Pyridine Derivatives

Applications in Materials Science

The distinct properties of the furo[3,2-b]pyridine (B1253681) core, arising from the fusion of an electron-rich furan (B31954) ring and an electron-deficient pyridine (B92270) ring, make it a valuable building block in materials science.

Organic Electronics and Optoelectronic Devices (e.g., OLEDs)

Furo[3,2-b]pyridine derivatives are being investigated for their potential in organic electronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs). Although direct applications of Methyl furo[3,2-b]pyridine-3-carboxylate in OLEDs are not widely documented, related furo[3,2-c]pyridine-based iridium complexes have been successfully synthesized and utilized in efficient solution-processed phosphorescent OLEDs. researchgate.net For instance, a novel iridium complex incorporating a furo[3,2-c]pyridine (B1313802) ligand, (pfupy)2Ir(acac), has been developed, demonstrating high performance with an external quantum efficiency (EQE) of over 30%. rsc.org This suggests the potential of the broader furopyridine scaffold in creating advanced emissive materials.

Furthermore, a highly electron-deficient pyrido[3′,2′:4,5]furo[2,3-b]pyridine has been developed as a core structure for a triplet host material in high-efficiency green phosphorescent OLEDs. skku.eduresearchgate.net The unique electronic properties of these fused ring systems are crucial for managing charge transport and exciton (B1674681) formation, which are fundamental processes in OLED operation.

Below is a table summarizing the performance of a notable furo[3,2-c]pyridine-based OLED device:

Device ComponentMaterial/ParameterPerformance MetricValue
Emissive Material(pfupy)2Ir(acac)Max. External Quantum Efficiency30.5%
Current Efficiency(pfupy)2Ir(acac)Max. Current Efficiency110.5 cd A⁻¹
Luminance(pfupy)2Ir(acac)EQE at 1000 cd m⁻²26.6%
Luminance(pfupy)2Ir(acac)EQE at 5000 cd m⁻²25.6%

Polymer Chemistry and Advanced Material Fabrication

The application of this compound in polymer chemistry is not yet extensively reported. However, the functional groups present in this molecule, such as the ester, offer potential for its incorporation into polymer chains through various polymerization techniques. The rigid, aromatic nature of the furo[3,2-b]pyridine core could impart desirable thermal and mechanical properties to new polymers. Its unique electronic characteristics also suggest potential for creating conductive or photoactive polymers for advanced material applications.

Catalytic Applications as Ligands or Organocatalysts

While specific catalytic uses of this compound are not detailed in current literature, the furo[3,2-b]pyridine framework has been successfully employed in the design of ligands for catalysis. For example, a sterically demanding chiral-at-metal ruthenium(II) catalyst has been developed using bidentate furo[3,2-b]pyridyl functionalized N-heterocyclic carbene ligands. researchgate.net This catalyst has shown effectiveness in the enantioselective alkynylation of certain ketones. researchgate.net The furo[3,2-b]pyridine moiety plays a crucial role in creating a specific steric and electronic environment around the metal center, influencing the catalyst's activity and selectivity.

Additionally, palladium-on-carbon (Pd/C)-copper catalysis, assisted by ultrasound, has been utilized for the synthesis of 2-substituted furo[3,2-b]pyridine derivatives, highlighting the role of this scaffold in facilitating catalytic reactions for organic synthesis. nih.govresearchgate.net

Agrochemical Research and Development

The potential of this compound in agrochemical research is an area of growing interest, though specific studies on this compound are limited. Generally, pyridine-based compounds are significant in the agrochemical industry, serving as fungicides, insecticides, and herbicides. nih.gov The biological activity of the furo[3,2-b]pyridine core in other contexts suggests that its derivatives could be explored for the development of new agrochemicals with specific biological activities. smolecule.com

Dye and Pigment Chemistry

Currently, there is a lack of specific research on the application of this compound in dye and pigment chemistry. However, the conjugated aromatic system of the furo[3,2-b]pyridine core suggests that it could form the basis of new chromophores. Modification of the core structure could potentially lead to compounds with interesting coloristic properties suitable for use as dyes or pigments.

Chemical Sensors and Probes

The development of furo[3,2-b]pyridine derivatives as chemical sensors is a plausible area of future research, although specific applications of this compound are not yet established. The nitrogen atom in the pyridine ring and the oxygen atom in the furan ring can act as binding sites for metal ions or other analytes. Fluorescence-based chemosensors have been developed from other pyridine derivatives for the detection of toxic heavy metal ions. mdpi.com This indicates that the furo[3,2-b]pyridine scaffold, with its distinct electronic properties, could be functionalized to create selective and sensitive chemical sensors and probes.

Future Research Directions and Challenges in Methyl Furo 3,2 B Pyridine 3 Carboxylate Chemistry

Development of More Efficient, Selective, and Sustainable Synthetic Routes

The advancement of Methyl furo[3,2-b]pyridine-3-carboxylate chemistry is fundamentally linked to the methods of its creation. While various strategies exist for constructing the furo[3,2-b]pyridine (B1253681) core, future research must prioritize the development of synthetic routes that are not only high-yielding but also efficient, selective, and sustainable.

Current synthetic approaches to the furo[3,2-b]pyridine scaffold often involve multi-step sequences and may rely on expensive or hazardous reagents. For instance, methods such as palladium-catalyzed cross-coupling reactions followed by heteroannulation are effective but can be improved. nih.gov A significant challenge lies in achieving regioselectivity, particularly in controlling the substitution pattern on the fused ring system.

Future efforts should focus on:

Green Chemistry Principles: Incorporating principles of green chemistry, such as the use of renewable starting materials, safer solvents, and minimizing energy consumption. Techniques like ultrasound-assisted synthesis have already shown promise in accelerating reactions for related structures and could be adapted. nih.gov

Catalyst Development: Exploring novel catalytic systems, including earth-abundant metals or organocatalysts, to replace precious metal catalysts like palladium. This would enhance the sustainability and cost-effectiveness of the synthesis.

Late-Stage Functionalization: Developing methods for the selective introduction or modification of functional groups on a pre-formed furo[3,2-b]pyridine skeleton. This would provide rapid access to a diverse library of derivatives for structure-activity relationship (SAR) studies.

A comparative look at existing and potential synthetic strategies is presented below:

Synthetic StrategyAdvantagesAreas for Future Improvement
Palladium-Catalyzed Cross-Coupling High efficiency, good functional group tolerance. nih.govReliance on precious metals, often multi-step.
Copper-Mediated Oxidative Cyclization Effective for scaffold assembly. researchgate.netStoichiometric use of metals, potential for waste.
Annulation Reactions Can provide rapid access to the core structure. rsc.orgScope and regioselectivity can be limited.
Future: One-Pot Cascade Reactions High atom economy, reduced waste, time-efficient.Requires careful design and optimization of reaction conditions.
Future: Biocatalysis High selectivity, environmentally benign conditions.Enzyme discovery and engineering for non-natural substrates.

Exploration of Novel Reactivities and Unexpected Transformation Pathways

The furo[3,2-b]pyridine scaffold is an electron-rich system, offering a rich playground for exploring novel chemical reactions. The interplay between the furan (B31954) and pyridine (B92270) rings can lead to unique reactivity patterns that are yet to be fully understood. Future research should venture beyond known transformations to uncover unexpected reaction pathways.

Key areas for exploration include:

Pericyclic Reactions: Investigating the participation of the furo[3,2-b]pyridine core in cycloaddition reactions, such as Diels-Alder or [3+2] cycloadditions, to construct more complex polycyclic systems.

Ring-Opening and Rearrangement Reactions: Probing the stability of the fused ring system under various conditions (e.g., thermal, photochemical, or chemical) to discover novel rearrangements. For instance, thermal rearrangements of related systems have led to novel heterocyclic cores. rsc.org

C-H Activation: Exploiting modern C-H activation strategies to directly functionalize the scaffold without the need for pre-installed activating groups. This would represent a highly atom-economical approach to creating derivatives.

Photoredox Catalysis: Utilizing visible-light photoredox catalysis to enable previously inaccessible transformations under mild conditions, such as radical additions or cross-couplings.

Advanced Analytical Methodologies for Complex System Characterization

As the synthesis of more complex derivatives of this compound becomes possible, the need for advanced analytical techniques to characterize these molecules and their behavior will grow. Standard methods like NMR and mass spectrometry are foundational, but future challenges will require more sophisticated approaches.

Future analytical development should focus on:

Isomer Differentiation: Developing robust analytical methods, potentially combining high-resolution chromatography (e.g., SFC, UHPLC) with mass spectrometry and ion mobility, to reliably separate and identify different constitutional isomers and stereoisomers.

In-situ Reaction Monitoring: Employing techniques like process analytical technology (PAT) using spectroscopic methods (e.g., ReactIR, Raman) to monitor reactions in real-time. This would accelerate reaction optimization and provide mechanistic insights.

Quantification in Biological Matrices: Establishing sensitive and validated bioanalytical methods (e.g., LC-MS/MS) to quantify the compound and its metabolites in complex biological systems, which is crucial for pharmacokinetic and pharmacodynamic studies.

Deeper Understanding of Biological Mechanisms at the Molecular Level through In Vitro Systems

The furo[3,2-b]pyridine scaffold is present in molecules with a wide range of biological activities, including anticancer and kinase inhibitory effects. nih.govresearchgate.net A critical future direction is to move beyond preliminary screening and achieve a deep, molecular-level understanding of how this compound and its derivatives interact with biological systems.

This will require a multi-pronged approach using various in vitro systems:

Target Identification: Utilizing chemical proteomics and affinity-based methods to identify the specific protein targets of biologically active derivatives.

Mechanism of Action Studies: Employing a suite of cell-based assays to elucidate the downstream effects of target engagement, such as pathway modulation, changes in gene expression, and phenotypic outcomes like apoptosis or cell cycle arrest. nih.gov

Structural Biology: Obtaining co-crystal structures of active compounds bound to their protein targets to visualize the precise molecular interactions. This information is invaluable for understanding the basis of potency and selectivity and for guiding the rational design of improved compounds.

Computational Modeling: Using molecular docking and molecular dynamics simulations to complement experimental data, predict binding modes, and rationalize structure-activity relationships.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research. nih.gov For this compound, these computational tools offer powerful new avenues for accelerating discovery and optimization.

Future applications of AI and ML include:

De Novo Design: Using generative models, such as recurrent neural networks (RNNs) or generative adversarial networks (GANs), to design novel furo[3,2-b]pyridine derivatives with predicted high potency and desirable drug-like properties. researchgate.netijsred.com

Synthesis Planning: Employing retrosynthesis prediction algorithms to identify the most efficient and viable synthetic routes to target molecules, potentially uncovering novel strategies that a human chemist might overlook. nih.gov

Property Prediction: Developing and training ML models to accurately predict biological activities (e.g., QSAR models), as well as ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, allowing for the in silico prioritization of candidates for synthesis. arkat-usa.org

Reaction Optimization: Utilizing machine learning algorithms to explore complex reaction parameter spaces and identify optimal conditions for synthetic transformations, leading to improved yields and purity. nih.gov

Expansion into New Areas of Material Science and Technology

While the primary focus for many heterocyclic compounds is medicinal chemistry, their unique electronic and photophysical properties often make them suitable for applications in material science. The furo[3,2-b]pyridine core, being an electron-rich aromatic system, is a candidate for such exploration.

Future research could investigate the potential of this compound and its derivatives in:

Organic Electronics: Exploring their use as building blocks for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or organic photovoltaics (OPVs). Related furopyridine isomers have already been investigated for their fluorescence properties. researchgate.net

Sensors: Designing derivatives that exhibit changes in their optical or electronic properties upon binding to specific analytes, leading to the development of novel chemical sensors.

Functional Dyes: Investigating the chromophoric and fluorophoric properties of the scaffold, which could be tuned by chemical modification for applications as fluorescent probes in biological imaging or as components in dye-sensitized solar cells.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.